4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide
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Overview
Description
4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This compound features a chloro group, a hydroxy group, and an isopropyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzenesulfonyl chloride and 4-hydroxy-5-isopropyl-2-methyl-aniline.
Reaction Conditions: The reaction between 4-chlorobenzenesulfonyl chloride and 4-hydroxy-5-isopropyl-2-methyl-aniline is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 4-chloro-N-(4-oxo-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide.
Reduction: Formation of 4-hydroxy-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide.
Substitution: Formation of 4-substituted-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide derivatives.
Scientific Research Applications
4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide involves:
Molecular Targets: Binding to bacterial enzymes, inhibiting their function, and preventing bacterial growth.
Pathways Involved: Interfering with the synthesis of bacterial cell walls or proteins, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-hydroxyphenyl)-benzenesulfonamide: Lacks the isopropyl and methyl groups.
4-Chloro-N-(4-hydroxy-2-methyl-phenyl)-benzenesulfonamide: Lacks the isopropyl group.
4-Chloro-N-(4-hydroxy-5-isopropyl-phenyl)-benzenesulfonamide: Lacks the methyl group.
Uniqueness
4-Chloro-N-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-benzenesulfonamide is unique due to the presence of both isopropyl and methyl groups, which may enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-10(2)14-9-15(11(3)8-16(14)19)18-22(20,21)13-6-4-12(17)5-7-13/h4-10,18-19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKSENNZWDTDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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